molecular formula C6H4ClF B165100 1-Chloro-2-fluorobenzene CAS No. 348-51-6

1-Chloro-2-fluorobenzene

Cat. No.: B165100
CAS No.: 348-51-6
M. Wt: 130.55 g/mol
InChI Key: ZCJAYDKWZAWMPR-UHFFFAOYSA-N
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Description

1-Chloro-2-fluorobenzene is an organic compound with the molecular formula C6H4ClF. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is also known by other names such as o-Chlorofluorobenzene and o-Fluorochlorobenzene . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorobenzene can be synthesized through several methods. One common method involves the halogen exchange reaction, where a chlorobenzene derivative is treated with a fluorinating agent such as antimony trifluoride (SbF3) or potassium fluoride (KF) under specific conditions . Another method involves the direct fluorination of chlorobenzene using elemental fluorine (F2) in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through a vapor-phase fluorination process. This involves passing chlorobenzene vapor over a catalyst bed containing a fluorinating agent at elevated temperatures . The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Chloro-2-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1-Chloro-4-fluorobenzene has the halogens in a para position, which influences its reactivity differently compared to the ortho position in this compound .

Biological Activity

1-Chloro-2-fluorobenzene (C6H4ClF), a halogenated aromatic compound, is of significant interest due to its potential biological activities and implications in various fields such as pharmacology, environmental science, and toxicology. This article explores the biological activity of this compound, including its mutagenic properties, potential toxicity, and effects on different biological systems.

This compound is characterized by the presence of both chlorine and fluorine substituents on a benzene ring. Its molecular structure can be represented as follows:

C6H4ClF\text{C}_6\text{H}_4\text{ClF}

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems, although it has not shown significant mutagenicity in mammalian cell test systems in vitro. Specifically, studies have demonstrated:

  • Bacterial Tests : Weak mutagenic effects were observed in certain bacterial strains.
  • Mammalian Tests : No notable mutagenicity was detected in mammalian cells; however, some studies suggested weak clastogenic activity, indicating potential DNA damage .

Toxicological Effects

Toxicological assessments reveal varying degrees of toxicity associated with exposure to this compound:

  • Acute Toxicity : The compound has shown acute toxicity in animal models, with observed effects on liver and kidney weights at low exposure levels (e.g., LOAEL at 1.1 ppm) .
  • Chronic Exposure : Long-term inhalation studies in rats indicated potential reproductive toxicity, particularly affecting male reproductive organs .

Environmental Impact Studies

This compound has been detected in environmental samples, raising concerns regarding its persistence and potential ecological effects. For instance:

  • Soil and Groundwater Contamination : Investigations have shown that this compound can be found in soil samples near industrial sites, indicating possible contamination from manufacturing processes .

Laboratory Assessments

Laboratory analyses have detailed the metabolic pathways and excretion patterns of this compound in animal models:

  • Studies indicate that after oral administration, a significant percentage (approximately 80%) is absorbed through the gastrointestinal tract, with varied excretion rates observed depending on the age of the subjects .

Summary of Findings

The biological activity of this compound reveals a complex profile with implications for both human health and environmental safety. The following table summarizes key findings related to its biological activity:

Biological Activity Findings
MutagenicityWeak activity in bacterial tests; negative in mammalian tests
ToxicityLOAEL at 1.1 ppm; affects liver and kidney weights
Antimicrobial ActivityRelated compounds show efficacy against pathogens
Environmental PresenceDetected in soil and groundwater near industrial sites

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-2-fluorobenzene in laboratory settings?

  • Methodology : The compound can be synthesized via halogen-exchange reactions using fluorinating agents like KF or HF under controlled conditions. Evidence from PubChem suggests one-step synthesis routes optimized for efficiency and minimal byproduct formation. Reaction conditions (temperature, catalyst, solvent polarity) must be carefully calibrated to favor the desired regioisomer .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodology : Follow protocols outlined in safety data sheets (SDS), including using fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Storage should prioritize airtight containers in cool, ventilated areas. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is recommended. The compound’s volatility and halogenated structure enable separation on non-polar columns (e.g., DB-5). Calibration standards must be prepared in matrix-matched solvents to account for matrix effects .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodology : Use spin-selective multiple-quantum (MQ)-SQ correlation experiments to simplify complex proton spectra caused by long-range scalar couplings. For example, ¹H-¹⁹F coupling constants (³J, ⁴J) and NOE correlations can differentiate between meta/para substitution patterns in aromatic intermediates .

Q. What strategies address conflicting data in reaction mechanisms involving this compound?

  • Methodology : Apply kinetic isotope effects (KIE) or computational modeling (DFT) to validate proposed pathways. For instance, discrepancies in halogenation rates may arise from solvent polarity effects or transition-state stabilization. Cross-referencing experimental data with Reaxys or BKMS_METABOLIC databases can identify overlooked variables .

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : Modify directing effects by adjusting substituent electronic profiles. Fluorine’s strong -I/+M effects compete with chlorine’s -I/-M character, requiring precise control of reaction conditions (e.g., Lewis acid catalysts like FeCl₃). Competitive experiments with deuterated analogs can quantify substituent influence .

Q. What advanced techniques characterize degradation pathways of this compound under environmental conditions?

  • Methodology : Use LC-QTOF-MS to identify transient metabolites in photolysis/hydrolysis studies. Isotopic labeling (e.g., ¹³C) tracks carbon flow, while EPR spectroscopy detects radical intermediates. Compare degradation kinetics in simulated environmental matrices (soil/water) to predict persistence .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported toxicity profiles of this compound?

  • Methodology : Conduct dose-response studies using standardized OECD guidelines (e.g., Test No. 420 for acute oral toxicity). Cross-validate in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (rodent studies). Meta-analyses of historical data should account for variations in exposure routes/purity levels .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

  • Methodology : Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to identify critical process parameters (CPPs). Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Statistical tools (e.g., ANOVA) isolate significant variables .

Properties

IUPAC Name

1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJAYDKWZAWMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059841
Record name o-Chlorofluorobenzene
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-2-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-2-fluorobenzene
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CAS No.

348-51-6, 625-98-9
Record name 1-Chloro-2-fluorobenzene
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Record name Benzene, 1-chloro-2-fluoro-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Chloro-2-fluorobenzene
1-Chloro-2-fluorobenzene
1-Chloro-2-fluorobenzene
1-Chloro-2-fluorobenzene
1-Chloro-2-fluorobenzene

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